molecular formula C20H8Br4Na2O4 B13815945 Tetrabromophenolphthalein sodium salt

Tetrabromophenolphthalein sodium salt

Cat. No.: B13815945
M. Wt: 677.9 g/mol
InChI Key: GMDWWTKRVUSALP-UHFFFAOYSA-L
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Description

Tetrabromophenolphthalein sodium salt is a chemical compound known for its use as an indicator in various analytical applications. It is a derivative of phenolphthalein, where four bromine atoms are substituted on the phenolphthalein molecule. This compound is often used in titrations and other chemical analyses due to its distinct color change properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrabromophenolphthalein sodium salt involves a multi-step synthesis process. The primary steps include:

    Preparation of Sodium Hypobromite: Sodium hydroxide is dissolved in water and cooled to below 10°C.

    Bromination: Phenolphthalein and the remaining sodium hydroxide are dissolved in water and cooled to below 10°C. The sodium hypobromite solution is added while stirring, and the mixture is allowed to stand for 4-6 hours.

    Refinement: The crude product is dissolved in a sodium hydroxide solution, filtered, and the filtrate is neutralized with dilute hydrochloric acid until the pH is 1-2.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrabromophenolphthalein sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated derivatives of phenolphthalein, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tetrabromophenolphthalein sodium salt involves its ability to change color in response to pH changes. This property makes it an effective indicator in various analytical applications. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to structural changes that result in a visible color change .

Comparison with Similar Compounds

Similar Compounds

    Phenolphthalein: The parent compound of tetrabromophenolphthalein sodium salt, used as an indicator in acid-base titrations.

    Bromophenol Blue: Another brominated derivative used as a pH indicator.

    Methyl Orange: A different type of pH indicator used in titrations.

Uniqueness

This compound is unique due to its specific bromination pattern, which imparts distinct color change properties and makes it suitable for specific analytical applications where other indicators may not be effective .

Properties

Molecular Formula

C20H8Br4Na2O4

Molecular Weight

677.9 g/mol

IUPAC Name

disodium;2-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate

InChI

InChI=1S/C20H10Br4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2

InChI Key

GMDWWTKRVUSALP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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